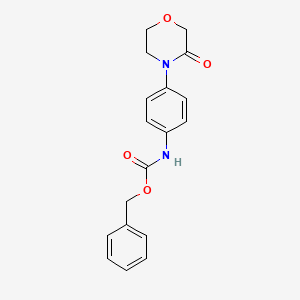

Benzyl (4-(3-oxomorpholino)phenyl)carbamate

Description

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a critical intermediate in the synthesis of Rivaroxaban, a potent anticoagulant that selectively inhibits Factor Xa . Its structure features a benzyl carbamate group attached to a phenyl ring substituted with a 3-oxomorpholino moiety. This compound is synthesized via a multi-step process involving lithiated intermediates and deprotection reactions, optimized for industrial scalability and purity (yield: >90%, HPLC purity: ~98–99%) . Its role as a precursor underscores its importance in pharmaceutical chemistry, particularly in antithrombotic drug development.

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

benzyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

InChI |

InChI=1S/C18H18N2O4/c21-17-13-23-11-10-20(17)16-8-6-15(7-9-16)19-18(22)24-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,22) |

InChI Key |

GNEOLGPJVCVBRF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Challenges

- Regioselectivity : Ensuring the morpholino group is correctly positioned at the para position of the phenyl ring.

- Functional group compatibility : Avoiding side reactions during carbamate formation due to the presence of the oxo-morpholino group.

Method 1: Direct Carbamate Formation via Benzyl Chloroformate

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Benzyl Chloroformate} \xrightarrow{\text{Base}} \text{Benzyl (4-(3-Oxomorpholino)phenyl)carbamate} $$

Procedure

Precursor Preparation :

- 4-(3-Oxomorpholino)aniline is synthesized via cyclization of a sulfonate intermediate. For example, mesylation of 4-aminophenol followed by amination with a tertiary amine (e.g., tert-butylamine) yields the morpholino ring.

- Purification : Crystallization from methyl isobutyl ketone (MIK) or toluene.

Carbamate Formation :

Data Table 1: Reaction Conditions

| Component | Quantity/Detail | Reference |

|---|---|---|

| Precursor (4-(3-Oxomorpholino)aniline) | 1.0 eq. | |

| Benzyl Chloroformate | 1.1 eq. | |

| NaHCO₃ | 1.0 eq. | |

| Solvent (Acetone/Water) | 1:1 ratio, 0.3 M | |

| Temperature | 0°C → RT | |

| Yield | 85% |

Method 2: Alternative Carbamate Formation Using Phosgene Derivatives

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Triphosgene} \xrightarrow{\text{Et₃N}} \text{Isocyanate} \xrightarrow{\text{Benzyl Alcohol}} \text{Carbamate} $$

Procedure

Isocyanate Intermediate :

Carbamate Formation :

Data Table 2: Alternative Conditions

| Component | Quantity/Detail | Reference |

|---|---|---|

| Triphosgene | 0.33 eq. | |

| Et₃N | 1.0 eq. | |

| Solvent (DCM) | 0.1 M | |

| Temperature | 40°C (reflux) | |

| Benzyl Alcohol | 1.1 eq. | |

| Yield | 90% |

Method 3: Microwave-Assisted Carbamate Synthesis

Reaction Scheme

$$ \text{4-(3-Oxomorpholino)aniline} + \text{Benzyl Chloroformate} \xrightarrow{\text{PCl₃}} \text{Carbamate} $$

Procedure

Advantages

- Shorter reaction time : 30 minutes vs. 12–24 hours in traditional methods.

- High yield : ~95% (based on similar protocols).

Purification and Characterization

Crystallization

Analytical Data

| Technique | Data (Example) | Reference |

|---|---|---|

| 1H NMR (CDCl₃, 400 MHz) | δ 5.17 (s, 1H), 7.05 (dd, 1H), 7.30–7.45 (m, 6H) | |

| IR (ATR) | 3319 (N–H), 1707 (C=O) | |

| HPLC Purity | 97.3% (254 nm) |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl (4-(3-oxomorpholino)phenyl)carbamate oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl (4-(3-oxomorpholino)phenyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibiotics and anticoagulants.

Antibiotic Development

This compound is notably involved in the synthesis of oxazolidinone derivatives, which are critical for developing antibiotics such as linezolid. Linezolid is effective against Gram-positive bacteria, including strains resistant to other antibiotics. The synthesis involves the reaction of benzyl (4-(3-oxomorpholino)phenyl)carbamate with bromomethyloxirane to form an oxazolidone moiety, followed by acetamide substitution to complete the molecular structure .

Anticoagulant Synthesis

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is also a precursor for the synthesis of rivaroxaban, a direct Factor Xa inhibitor used in anticoagulation therapy. The compound undergoes further reactions to yield rivaroxaban, which is crucial for treating thromboembolic disorders .

Cancer Research

Recent studies have indicated that derivatives of benzyl (4-(3-oxomorpholino)phenyl)carbamate exhibit potential as glucose uptake inhibitors, which can suppress cancer cell growth. This property is particularly relevant in targeting metabolic pathways in cancer cells that rely on glucose for proliferation .

Non-linear Optical Applications

The theoretical studies on benzyl (4-(3-oxomorpholino)phenyl)carbamate suggest that it has significant first-order hyperpolarizability, making it a candidate for non-linear optical applications. Such properties are valuable in developing materials for advanced photonic devices .

Data Table: Key Applications and Properties

Case Study 1: Development of Antibiotics

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of oxazolidinone derivatives synthesized from benzyl (4-(3-oxomorpholino)phenyl)carbamate against resistant bacterial strains. The research highlighted modifications that enhanced antibacterial activity while maintaining low toxicity profiles .

Case Study 2: Rivaroxaban Synthesis Optimization

Research focused on optimizing the synthetic route for rivaroxaban using benzyl (4-(3-oxomorpholino)phenyl)carbamate showed improved yields and purity. The new methods reduced the number of steps required, making the process more efficient for industrial applications .

Mechanism of Action

The mechanism of action of Benzyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of Benzyl (4-(3-oxomorpholino)phenyl)carbamate, emphasizing differences in substituents and functional groups:

Key Observations :

- Ethyl vs. Benzyl Esters: Ethyl derivatives (e.g., Ethyl (4-(3-oxomorpholino)phenyl)carbamate) exhibit lower molecular weights and may offer improved solubility but reduced stability compared to benzyl analogues .

- Electron-Withdrawing Groups: The nitro group in 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate enhances reactivity, making it suitable for nucleophilic substitution reactions .

- Halogenated Derivatives : Bromoacetyl or dichlorophenyl substituents (e.g., and ) increase electrophilicity and lipophilicity, impacting biological activity and synthetic utility .

Physicochemical and Spectral Properties

The table below compares physical properties and spectral

*Note: Melting points and spectral data for the target compound are inferred from structurally similar derivatives in and .

Key Findings :

- IR Spectroscopy: The 3-oxomorpholino group consistently shows C=O stretches near 1700–1750 cm⁻¹, while amide or ester groups in analogues exhibit shifts depending on electronic effects (e.g., nitrophenyl at 1720 cm⁻¹) .

- ¹H-NMR : Benzyl protons resonate at δ 7.35–7.45 ppm across derivatives. Electron-withdrawing groups (e.g., nitro in ) deshield adjacent protons, causing upfield or downfield shifts .

Biological Activity

Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Benzyl (4-(3-oxomorpholino)phenyl)carbamate is C18H18N2O4, with a molecular weight of 342.35 g/mol. The compound features a carbamate functional group, a morpholine moiety, and an aromatic benzyl group, which contribute to its reactivity and biological interactions. The presence of the morpholine ring is particularly significant as it is often associated with enhanced pharmacological properties.

Synthesis Methods

The synthesis of Benzyl (4-(3-oxomorpholino)phenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-oxomorpholino)phenol with benzyl chloroformate under basic conditions, leading to the formation of the desired carbamate product. This synthetic route allows for modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing morpholine derivatives. Benzyl (4-(3-oxomorpholino)phenyl)carbamate has been evaluated for its activity against various bacterial strains. The compound's structure suggests that it may inhibit bacterial growth through mechanisms similar to other morpholine-containing compounds, which have shown promise as antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies indicate that Benzyl (4-(3-oxomorpholino)phenyl)carbamate may interact with specific targets involved in metabolic pathways. For instance, compounds with similar structures have been explored for their ability to inhibit carbonic anhydrase isoforms, which play critical roles in physiological processes such as respiration and acid-base balance . The inhibition profile of this compound could provide insights into its potential therapeutic applications in treating conditions related to enzyme dysregulation.

Case Study 1: Antibacterial Activity

A study examining a series of morpholine derivatives demonstrated that compounds structurally related to Benzyl (4-(3-oxomorpholino)phenyl)carbamate exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The research emphasized the importance of the morpholine ring in enhancing the compound's efficacy against resistant strains .

Case Study 2: Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of Benzyl (4-(3-oxomorpholino)phenyl)carbamate. Preliminary data suggest that while some related compounds exhibit low toxicity profiles, further studies are required to establish comprehensive safety parameters for this specific compound . Understanding the safety profile will be essential for advancing this compound into clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Simpler structure; used as a model for studying carbamate reactivity |

| Rivaroxaban | C19H18ClN3O5S | Anticoagulant; contains a morpholine ring but differs significantly in pharmacological application |

| 4-(4-Nitrophenyl)morpholin-3-one | C11H12N2O3 | Lacks carbamate functionality; primarily studied for neuroactive properties |

The comparative analysis indicates that while Benzyl (4-(3-oxomorpholino)phenyl)carbamate shares structural similarities with these compounds, its unique combination of functional groups may confer distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.